N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine
Description
N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine is a chemical compound with the molecular formula C₁₂H₁₄F₃NO It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclobutanamine moiety
Properties
IUPAC Name |
N-[[2-(trifluoromethoxy)phenyl]methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)17-11-7-2-1-4-9(11)8-16-10-5-3-6-10/h1-2,4,7,10,16H,3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUYCKUPJUIAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC=CC=C2OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate:
Coupling with Cyclobutanamine: The trifluoromethoxyphenyl intermediate is then coupled with cyclobutanamine under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions, purification steps such as crystallization or chromatography, and stringent quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and its role as a building block in drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Material Science: The unique structural features of the compound make it useful in the design and synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards specific receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine is unique due to its combination of a trifluoromethoxy group and a cyclobutanamine moiety. This structural arrangement imparts distinct physicochemical properties and potential biological activities, setting it apart from other similar compounds .
Biological Activity
N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄F₃NO
- Key Functional Groups : Trifluoromethoxy group, cyclobutanamine moiety
- Physical Properties : The trifluoromethoxy group enhances lipophilicity, potentially affecting the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethoxy group may influence the compound's binding affinity and selectivity towards specific receptors or enzymes, modulating biochemical pathways involved in cell signaling and metabolism.
Potential Targets:
- Enzymes : Inhibition of enzymes involved in inflammatory pathways.
- Receptors : Interaction with G-protein coupled receptors (GPCRs), which are crucial for various physiological responses.
Pharmacological Studies
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : In animal models, low doses have shown protective effects against oxidative stress by enhancing antioxidant enzyme activity.
- Cytotoxicity : At higher concentrations, the compound may induce cytotoxic effects, including liver and kidney damage due to reactive intermediates accumulation.
- Inflammation Modulation : The compound has been studied for its potential role in inhibiting pro-inflammatory cytokines, suggesting a therapeutic avenue for inflammatory diseases.
Study 1: In Vivo Efficacy
In a study assessing the compound's efficacy in a rat model of inflammation, it was found that administration of this compound significantly reduced markers of inflammation compared to control groups. The study highlighted its potential as an anti-inflammatory agent.
Study 2: Toxicological Assessment
A comprehensive toxicological assessment revealed that while the compound exhibited beneficial effects at low doses, high doses led to adverse effects such as hepatotoxicity. This underscores the importance of dosage optimization in therapeutic applications .
Comparative Analysis
To provide context for its biological activity, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Trifluoromethyl group | Moderate anti-inflammatory |
| Compound B | Similar cyclobutane structure | High cytotoxicity |
| This compound | Unique trifluoromethoxy and cyclobutanamine | Notable antioxidant and anti-inflammatory properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
